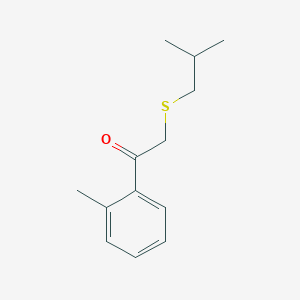![molecular formula C8H13NO4 B13506204 N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carbamate esters. This compound is characterized by the presence of a propanoic acid moiety linked to a methyl group and a prop-2-en-1-yloxycarbonyl group through an amino linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of prop-2-en-1-ol with methyl isocyanate to form the intermediate methyl(prop-2-en-1-yloxy)carbamate. This intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalytic systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the prop-2-en-1-yloxy group.
Wissenschaftliche Forschungsanwendungen
3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways. The presence of the carbamate ester group allows the compound to form covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{ethyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 3-{methyl[(but-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
Uniqueness
3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yloxy group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications.
Eigenschaften
Molekularformel |
C8H13NO4 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-3-6-13-8(12)9(2)5-4-7(10)11/h3H,1,4-6H2,2H3,(H,10,11) |
InChI-Schlüssel |
BQYDTIORQPEXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)O)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
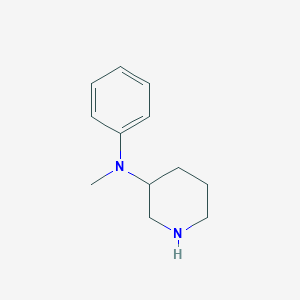
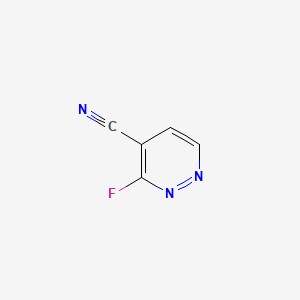


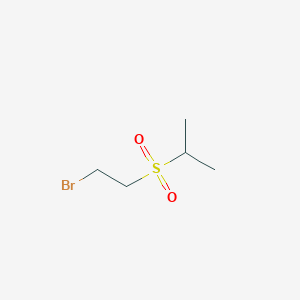
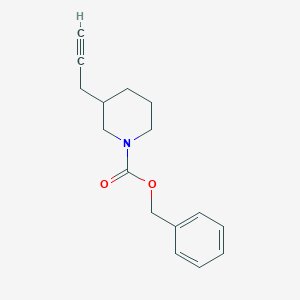

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
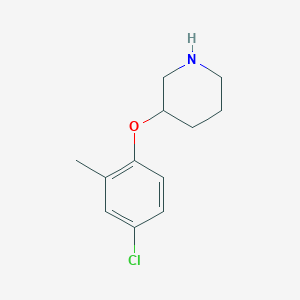
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
